molecular formula C11H9FO B2766126 6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one CAS No. 127956-66-5

6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one

Cat. No.: B2766126
CAS No.: 127956-66-5
M. Wt: 176.19
InChI Key: JJAKWNFBACEECQ-UHFFFAOYSA-N
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Description

6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H9FO It is a fluorinated derivative of benzoannulene, characterized by a fused ring structure that includes a fluorine atom at the 6th position and a ketone group at the 5th position

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-8,9-dihydro-5H-benzo7annulene, have been identified as Selective Estrogen Receptor Degraders (SERDs). These compounds primarily target the estrogen receptors (ERs), which are ligand-activated transcription factors activated by the hormone estrogen .

Mode of Action

While the specific interaction of 6-Fluoro-8,9-dihydro-5H-benzo7This effectively shuts down ER signaling, which can be beneficial in conditions where ER signaling is pathologically upregulated .

Biochemical Pathways

Estrogen receptors play a crucial role in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues . Abnormal ERα signaling can lead to various diseases, including cancer, metabolic, cardiovascular, and neurodegenerative diseases . By degrading these receptors, SERDs can modulate these pathways and potentially alleviate these conditions .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one are not available in the search results. These properties would significantly impact the bioavailability of the compound, determining how much of it reaches the target site in the body.

Result of Action

The molecular and cellular effects of 6-Fluoro-8,9-dihydro-5H-benzo7Serds generally result in the downregulation of er signaling, which can inhibit the growth of er-dependent tumors .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Fluoro-8,9-dihydro-5H-benzo7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated aromatic compound.

    Fluorination: Introduction of the fluorine atom at the desired position using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Cyclization: Formation of the fused ring structure through cyclization reactions, often involving palladium-catalyzed coupling reactions.

    Oxidation: Introduction of the ketone group at the 5th position using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Reactors: Use of batch reactors for controlled reaction conditions.

    Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.

    Purification: Purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Formation of carboxylic acids, esters, or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted benzoannulene derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-Dihydro-5H-benzo7annulen-5-one : Lacks the fluorine atom, resulting in different reactivity and properties.
  • 6-Chloro-8,9-dihydro-5H-benzo7annulen-5-one : Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
  • 6-Bromo-8,9-dihydro-5H-benzo7annulen-5-one : Contains a bromine atom, which affects its reactivity and potential uses.

Uniqueness

6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects

Properties

IUPAC Name

6-fluoro-8,9-dihydrobenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-2,4,6-7H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAKWNFBACEECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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